molecular formula C15H23NO2S B258992 1-(Mesitylsulfonyl)-2-methylpiperidine

1-(Mesitylsulfonyl)-2-methylpiperidine

Cat. No. B258992
M. Wt: 281.4 g/mol
InChI Key: GZKWIRAQHGTQIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Mesitylsulfonyl)-2-methylpiperidine (MES) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a highly reactive compound that can be used as a nucleophile or a Lewis base in various chemical reactions.

Mechanism of Action

1-(Mesitylsulfonyl)-2-methylpiperidine acts as a nucleophile or a Lewis base in various chemical reactions. It can form covalent bonds with electrophiles such as carbonyl compounds, imines, and halides. It can also coordinate with metal ions to form metal complexes. The unique properties of 1-(Mesitylsulfonyl)-2-methylpiperidine make it a versatile compound for various chemical reactions.
Biochemical and Physiological Effects:
1-(Mesitylsulfonyl)-2-methylpiperidine has been shown to have some biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It has also been shown to have anticonvulsant activity in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of 1-(Mesitylsulfonyl)-2-methylpiperidine.

Advantages and Limitations for Lab Experiments

1-(Mesitylsulfonyl)-2-methylpiperidine has several advantages for lab experiments. It is a highly reactive compound that can be used as a nucleophile or a Lewis base in various chemical reactions. It is also easy to synthesize and has high purity. However, 1-(Mesitylsulfonyl)-2-methylpiperidine has some limitations for lab experiments. It is a highly reactive compound that can be dangerous if not handled properly. It can also be expensive to synthesize, which can limit its use in some experiments.

Future Directions

There are several future directions for the use of 1-(Mesitylsulfonyl)-2-methylpiperidine in scientific research. One direction is the development of new synthetic methods using 1-(Mesitylsulfonyl)-2-methylpiperidine as a reagent or a catalyst. Another direction is the use of 1-(Mesitylsulfonyl)-2-methylpiperidine in the synthesis of new compounds with potential biological activity. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(Mesitylsulfonyl)-2-methylpiperidine and its potential use in medicine.
Conclusion:
In conclusion, 1-(Mesitylsulfonyl)-2-methylpiperidine is a highly reactive compound that has been widely used in scientific research. It has several advantages for lab experiments, including its reactivity and purity. However, it also has some limitations, including its potential danger if not handled properly and its cost. Further research is needed to fully understand the potential applications of 1-(Mesitylsulfonyl)-2-methylpiperidine in various scientific research fields.

Synthesis Methods

1-(Mesitylsulfonyl)-2-methylpiperidine can be synthesized through a reaction between mesitylsulfonyl chloride and 2-methylpiperidine in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces 1-(Mesitylsulfonyl)-2-methylpiperidine as a white solid with high purity.

Scientific Research Applications

1-(Mesitylsulfonyl)-2-methylpiperidine has been used in various scientific research fields such as organic chemistry, medicinal chemistry, and material science. It has been used as a reagent in the synthesis of various compounds such as β-lactams, pyridines, and isoquinolines. It has also been used as a catalyst in the synthesis of cyclic carbonates and as a ligand in the preparation of metal complexes.

properties

Product Name

1-(Mesitylsulfonyl)-2-methylpiperidine

Molecular Formula

C15H23NO2S

Molecular Weight

281.4 g/mol

IUPAC Name

2-methyl-1-(2,4,6-trimethylphenyl)sulfonylpiperidine

InChI

InChI=1S/C15H23NO2S/c1-11-9-12(2)15(13(3)10-11)19(17,18)16-8-6-5-7-14(16)4/h9-10,14H,5-8H2,1-4H3

InChI Key

GZKWIRAQHGTQIH-UHFFFAOYSA-N

SMILES

CC1CCCCN1S(=O)(=O)C2=C(C=C(C=C2C)C)C

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=C(C=C(C=C2C)C)C

Origin of Product

United States

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